N,N-diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide
Description
N,N-Diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a dihydrothiazole ring. Key structural elements include:
- N,N-Diethylsulfonamide group: Enhances solubility and modulates electronic properties via electron-withdrawing effects.
- (Z)-Phenylimino group: Stabilizes the thiazole ring’s tautomeric form and influences π-π stacking interactions.
Its synthesis likely involves multi-step reactions, including sulfonylation, cyclization, and functional group modifications, as inferred from analogous compounds .
Properties
Molecular Formula |
C23H29N3O3S2 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N,N-diethyl-3-[3-(3-methoxypropyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H29N3O3S2/c1-4-25(5-2)31(27,28)21-14-9-11-19(17-21)22-18-30-23(26(22)15-10-16-29-3)24-20-12-7-6-8-13-20/h6-9,11-14,17-18H,4-5,10,15-16H2,1-3H3 |
InChI Key |
QFGNQKURFBXGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related sulfonamide-thiazole derivatives:
Structural and Electronic Differences
- Sulfonamide vs. Benzamide : The target compound’s sulfonamide group (electron-withdrawing) contrasts with the benzamide’s carbonyl (electron-withdrawing but less polar), affecting solubility and target binding .
- Thiazole vs. Triazole : The dihydrothiazole ring in the target compound offers conformational flexibility, whereas triazoles (e.g., compounds [7–9]) provide rigidity and enhanced aromaticity, influencing metabolic stability .
Spectroscopic and Crystallographic Insights
- IR Spectroscopy : The target compound’s C=S stretch (~1250 cm⁻¹) aligns with triazole-thiones [7–9], confirming thione tautomer dominance . Absence of νC=O in IR (cf. benzamide in ) distinguishes sulfonamides from amides .
- Crystallography: Tools like SHELX and ORTEP-3 (–4) are critical for resolving Z-configuration in the phenylimino group and confirming dihydrothiazole puckering .
Biological Activity
N,N-Diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and a sulfonamide group, which are significant in various biological interactions.
Chemical Structure and Properties
- Molecular Formula : C25H33N3O3S2
- Molecular Weight : 487.7 g/mol
- IUPAC Name : 3-[3-(3-methoxypropyl)-2-phenylimino-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide
- InChI Key : QRCORGCOCLHBAR-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The following sections detail its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
The compound's mechanism of action involves its interaction with enzymes and receptors due to the presence of the thiazole ring and sulfonamide group. These interactions can modulate enzymatic activity or receptor signaling pathways, making it a candidate for therapeutic applications.
Potential Biological Targets
- Enzymatic Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting potential as an antimicrobial agent.
- Antifungal Properties : Preliminary studies indicate antifungal activity against several fungal pathogens.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties:
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 100 |
| Candida albicans | 20 | 100 |
Antifungal Activity
A study evaluated the antifungal efficacy of the compound against several fungi using the mycelium growth rate method:
| Fungal Strain | Inhibition Rate (%) at 500 µg/mL |
|---|---|
| Fusarium graminearum | 100 |
| Fusarium oxysporum | 95.7 |
| Curvularia lunata | 81.9 |
These results highlight the compound's potential as a broad-spectrum antifungal agent.
Comparative Studies
In comparison with similar compounds, N,N-diethyl derivatives have shown enhanced biological activity due to their unique substituents:
| Compound Name | Antimicrobial Activity |
|---|---|
| N,N-Diethyl-N'-phenylurea | Moderate |
| N,N-Dimethyl-N'-phenylurea | Low |
| N,N-Diethyl-3-(4-chlorophenyl)benzenesulfonamide | High |
This comparison underscores the significance of structural variations in influencing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
